molecular formula C24H16Cl2N2O5S B2532708 N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide CAS No. 339015-27-9

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide

Cat. No. B2532708
CAS RN: 339015-27-9
M. Wt: 515.36
InChI Key: UUYWUQBHXAYDFO-UHFFFAOYSA-N
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Description

The compound "N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-nitrophenoxy)-2-thiophenecarboxamide" is a complex organic molecule that likely contains multiple functional groups such as amides, ethers, and nitro groups, as well as a thiophene ring, which is a common structure in medicinal chemistry for its diverse biological activities. Although this specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as chloro, hydroxyl, nitro, and thiophene groups, which can provide insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives includes the introduction of various substituents onto a benzene ring and the formation of heterocyclic moieties . Similarly, the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides involves condensation reactions and the use of sodium azide in Tetrahydrofuron . These methods could potentially be adapted for the synthesis of "this compound" by selecting appropriate starting materials and reagents to introduce the benzyloxy, nitrophenoxy, and dichlorophenyl groups.

Molecular Structure Analysis

The molecular structure of compounds with thiophene rings and various substituents has been characterized using X-ray diffraction analysis, which provides unambiguous structural assignments . The presence of intramolecular hydrogen bonds and the adoption of specific conformations, such as half-chair in the case of benzothiazine derivatives, are crucial for the stabilization of these molecules . These structural insights are relevant for understanding the conformation and stability of the compound , which may also exhibit similar intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of compounds containing thiophene rings and amide groups can be influenced by the presence of substituents. For example, the amide N atom in N-butylthiophene-3-carboxamide is involved in hydrogen bonding, forming zigzag chains . This suggests that "this compound" may also participate in hydrogen bonding, which could affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been evaluated through various assays. For instance, antioxidant activity has been assessed using the DPPH radical scavenging method and reducing power assay . The crystal structure of related compounds provides information on hydrogen bonding patterns and π-π interactions, which can influence solubility, melting point, and other physicochemical properties . These methods could be applied to determine the properties of "this compound" and predict its behavior in biological systems or during chemical synthesis.

properties

IUPAC Name

N-(2,4-dichloro-5-phenylmethoxyphenyl)-3-(4-nitrophenoxy)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O5S/c25-18-12-19(26)22(32-14-15-4-2-1-3-5-15)13-20(18)27-24(29)23-21(10-11-34-23)33-17-8-6-16(7-9-17)28(30)31/h1-13H,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYWUQBHXAYDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=C(C=CS3)OC4=CC=C(C=C4)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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